4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde
CAS No.: 361369-12-2
Cat. No.: VC2507741
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.
![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde - 361369-12-2](/images/structure/VC2507741.png)
Specification
CAS No. | 361369-12-2 |
---|---|
Molecular Formula | C16H16O3 |
Molecular Weight | 256.3 g/mol |
IUPAC Name | 4-methoxy-3-[(2-methylphenyl)methoxy]benzaldehyde |
Standard InChI | InChI=1S/C16H16O3/c1-12-5-3-4-6-14(12)11-19-16-9-13(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3 |
Standard InChI Key | VJRMCHWDXBTGQA-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1COC2=C(C=CC(=C2)C=O)OC |
Canonical SMILES | CC1=CC=CC=C1COC2=C(C=CC(=C2)C=O)OC |
Introduction
Chemical Structure and Properties
Molecular Structure
The target compound, 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, has a benzaldehyde core with a methoxy group at position 4 and a 2-methylbenzyloxy group at position 3. This structure differs from its more documented isomer, 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde, in the position of the methyl group on the benzyl ring (ortho position versus para position). This seemingly minor structural difference can potentially influence the compound's physical properties, reactivity, and biological activities due to differences in steric effects and electron distribution.
Physical and Chemical Properties
Based on information about the structural isomer 4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde, we can compile the following properties that may be similar for the target compound:
Property | Value | Source |
---|---|---|
Molecular Formula | C16H16O3 | |
Molecular Weight | 256.30 g/mol | |
Density | 1.133 g/cm³ | |
Boiling Point | 407.1°C at 760 mmHg | |
Flash Point | 191.7°C | |
Physical State | Solid (presumed) | Inferred |
The properties of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde would be expected to be similar to those of the 4-methyl isomer, though with potential variations due to the different position of the methyl group. For instance, the ortho-methyl group might affect crystalline packing, potentially leading to differences in melting point and solubility characteristics compared to the para-methyl isomer.
Synthesis Methods
Synthetic Routes
By analogy with the synthesis of similar compounds, 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde could potentially be synthesized through the reaction of 4-methoxy-3-hydroxybenzaldehyde with 2-methylbenzyl chloride in the presence of a base. This Williamson ether synthesis represents a common approach to preparing benzyl ethers.
For the structural isomer 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, the synthesis typically involves the reaction of 3-methoxybenzaldehyde with 4-methylbenzyl chloride in the presence of potassium carbonate as a base. The reaction is carried out in dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
The synthetic route for the target compound would follow a similar approach but would utilize 2-methylbenzyl chloride instead of the 4-methyl variant. This substitution would necessitate optimization of reaction conditions to account for potential differences in reactivity due to the ortho position of the methyl group.
Reaction Conditions
The optimal reaction conditions for the synthesis of benzyloxy-substituted benzaldehydes typically include:
Parameter | Typical Condition | Notes |
---|---|---|
Solvent | Dimethylformamide (DMF) | Polar aprotic solvent facilitates nucleophilic substitution |
Base | Potassium carbonate (K2CO3) | Deprotonates the phenolic hydroxyl group |
Temperature | Reflux conditions (80-100°C) | Provides energy to overcome activation barrier |
Time | Several hours (4-24h) | Allows complete conversion of starting materials |
Purification | Recrystallization or column chromatography | Separates product from byproducts and unreacted materials |
These conditions would likely need to be optimized for the specific synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde due to potential steric effects of the ortho-methyl group.
Chemical Reactions
Types of Reactions
Based on the reactivity of similar benzaldehyde derivatives, 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde is expected to undergo several types of chemical reactions, primarily centered around the aldehyde functional group and the ether linkages.
Oxidation
The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This oxidation proceeds through the formation of a hydrate intermediate, followed by further oxidation to the carboxylic acid. The reaction is typically exothermic and requires careful temperature control to prevent side reactions.
Reduction
The aldehyde group can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent affects the reaction conditions and workup procedures. Sodium borohydride provides milder conditions and is compatible with various functional groups, while lithium aluminum hydride offers more powerful reduction capabilities but requires strictly anhydrous conditions.
Substitution
The benzyl ether moiety and methoxy group can potentially participate in nucleophilic substitution reactions under appropriate conditions. Strong nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents can potentially cleave the ether bonds under harsh conditions. The position of the methyl group on the benzyl moiety might influence the susceptibility of the ether linkage to nucleophilic attack.
Major Products
The major products formed from these reactions would include:
Reaction Type | Major Product | Reaction Conditions |
---|---|---|
Oxidation | 4-Methoxy-3-[(2-methylbenzyl)oxy]benzoic acid | KMnO4 or CrO3 in acidic conditions |
Reduction | 4-Methoxy-3-[(2-methylbenzyl)oxy]benzyl alcohol | NaBH4 in methanol or LiAlH4 in THF |
Substitution | Various derivatives depending on nucleophile | Strong nucleophiles in polar solvents |
These reaction products could serve as intermediates for further synthetic transformations, potentially leading to compounds with diverse applications.
Biological Activities
Antimicrobial Activity
The structural isomer 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde has been reported to exhibit significant antimicrobial properties, particularly against fungal strains including Candida albicans, Aspergillus niger, and Penicillium species. By extension, 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde may potentially exhibit similar activities, although the different position of the methyl group could influence the compound's interaction with microbial targets.
The mechanisms underlying the antimicrobial activity likely involve interactions between the compound's functional groups and microbial cell components, potentially disrupting cell membrane integrity or interfering with essential cellular processes. The aldehyde group, in particular, may play a role in forming covalent bonds with nucleophilic sites in microbial proteins, contributing to the antimicrobial effect.
Antioxidant Activity
The related compound has demonstrated notable antioxidant activity, including the inhibition of lipid peroxidation. This property suggests potential applications in addressing oxidative stress-related conditions. The antioxidant activity likely stems from the compound's ability to scavenge free radicals, with the methoxy and benzyloxy groups potentially contributing to this activity through electron donation.
The position of the methyl group in 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde might influence its antioxidant capacity compared to the 4-methyl isomer, potentially affecting its efficiency in neutralizing different types of reactive oxygen species. Dedicated studies would be necessary to quantify any differences in antioxidant activity between these structural isomers.
Insecticidal Activity
There are reports of insecticidal activity against termites for the 4-methyl isomer, which suggests that the 2-methyl isomer might also possess similar properties. The insecticidal mechanism likely involves disruption of insect physiological processes, potentially through interactions with specific proteins or enzymes essential for insect survival.
The different position of the methyl group in the target compound could potentially affect its bioavailability and distribution within insect bodies, possibly leading to differences in efficacy compared to the 4-methyl isomer. Studies specifically comparing the insecticidal activities of these isomers would provide valuable insights into the structure-activity relationships.
Applications
Research Applications
Methoxybenzyloxy-substituted benzaldehydes are valuable in various research contexts due to their versatile chemistry and potential biological activities. The target compound could serve as:
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An intermediate in organic synthesis, particularly for the preparation of complex molecules requiring specific substitution patterns
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A building block for the development of biologically active compounds with potential therapeutic applications
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A component in structure-activity relationship studies to understand the influence of substituent position on biological activity
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A precursor for materials with specific optical or electronic properties
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